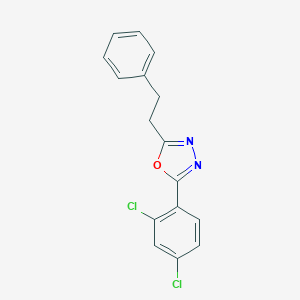![molecular formula C14H25N3O3 B319585 Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Step 2: Ethyl piperazine-1-carboxylate is then reacted with cyclohexyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- 1-Ethoxycarbonylpiperazine
- Piperazine-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C14H25N3O3 |
|---|---|
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
ethyl 4-(cyclohexylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,18) |
Clave InChI |
RJPCAKUHEXGHNP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]acetamide](/img/structure/B319502.png)
![2-[2-(4-Methylphenyl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319506.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319507.png)
![2-[(4-Bromo-2-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319508.png)

![2-benzyl-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319512.png)
![2-(4-Methoxybenzyl)-5-[2-(2-methoxyphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319514.png)
![2-(3-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319515.png)

![2-(2-methylphenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319519.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319520.png)



